![molecular formula C8H19Cl2N3O B7970630 [(3-tert-Butyl-1H-pyrazol-5-yl)methyl]amine dihydrochloride hydrate, AldrichCPR](/img/structure/B7970630.png)
[(3-tert-Butyl-1H-pyrazol-5-yl)methyl]amine dihydrochloride hydrate, AldrichCPR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-tert-Butyl-1H-pyrazol-5-yl)methyl]amine dihydrochloride hydrate, AldrichCPR is a chemical compound with the molecular formula C8H19Cl2N3O. It is a solid substance that is often used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both organic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-tert-Butyl-1H-pyrazol-5-yl)methyl]amine dihydrochloride hydrate typically involves the reaction of 3-(tert-butyl)-1H-pyrazol-5-yl)methanamine with hydrochloric acid in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride hydrate salt. The process involves:
- Dissolving 3-(tert-butyl)-1H-pyrazol-5-yl)methanamine in a suitable solvent such as methanol.
- Adding hydrochloric acid dropwise to the solution while maintaining the temperature at around 0-5°C.
- Stirring the reaction mixture for several hours to ensure complete reaction.
- Evaporating the solvent under reduced pressure to obtain the crude product.
- Purifying the product by recrystallization from a suitable solvent such as ethanol.
Industrial Production Methods
In an industrial setting, the production of [(3-tert-Butyl-1H-pyrazol-5-yl)methyl]amine dihydrochloride hydrate follows similar steps but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification steps may include additional techniques such as column chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(3-tert-Butyl-1H-pyrazol-5-yl)methyl]amine dihydrochloride hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
[(3-tert-Butyl-1H-pyrazol-5-yl)methyl]amine dihydrochloride hydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of [(3-tert-Butyl-1H-pyrazol-5-yl)methyl]amine dihydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound being studied.
Comparación Con Compuestos Similares
[(3-tert-Butyl-1H-pyrazol-5-yl)methyl]amine dihydrochloride hydrate can be compared with other similar compounds such as:
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
5-Amino-pyrazoles: These compounds are also used in organic and medicinal chemistry but have different reactivity and applications.
The uniqueness of [(3-tert-Butyl-1H-pyrazol-5-yl)methyl]amine dihydrochloride hydrate lies in its specific combination of functional groups, which confer unique reactivity and stability, making it a valuable tool in various scientific fields.
Propiedades
IUPAC Name |
(3-tert-butyl-1H-pyrazol-5-yl)methanamine;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH.H2O/c1-8(2,3)7-4-6(5-9)10-11-7;;;/h4H,5,9H2,1-3H3,(H,10,11);2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGCGWDVACPFPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=C1)CN.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
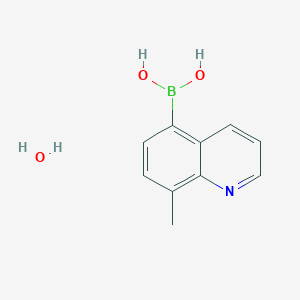
![[(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride dihydrate](/img/structure/B7970559.png)
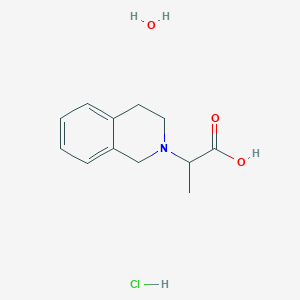
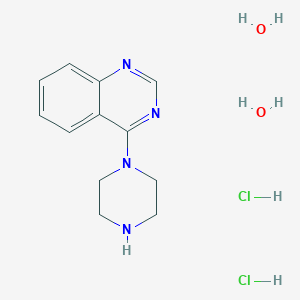
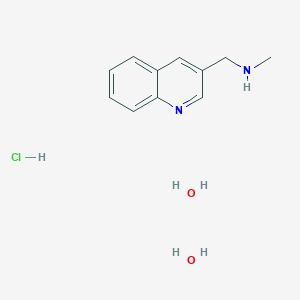
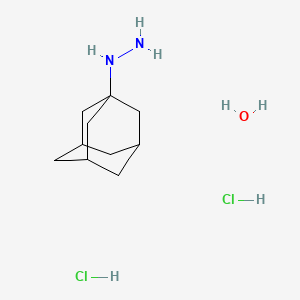
![(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine dihydrochloride hydrate](/img/structure/B7970581.png)
![5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride hydrate](/img/structure/B7970584.png)
![1-Methyl-4-[1-(4-piperidinyl)ethyl]piperazine trihydrochloride dihydrate](/img/structure/B7970589.png)
![2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride hydrate](/img/structure/B7970592.png)
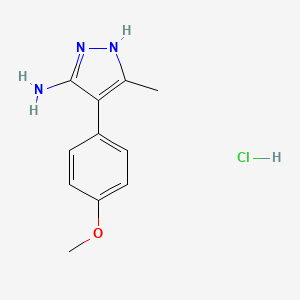
![[2-(Dimethylamino)phenyl]boronic acid hydrochloride hydrate](/img/structure/B7970614.png)
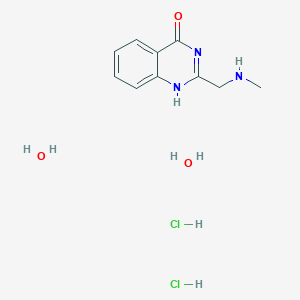
![[2-(1H-Imidazol-1-yl)ethyl]methylamine dihydrochloride hydrate](/img/structure/B7970632.png)
